2-chloro-4-(1H-pyrrol-1-yl)aniline
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Overview
Description
2-chloro-4-(1H-pyrrol-1-yl)aniline is an organic compound that features a chloro-substituted aniline ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrrol-1-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides. This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives through copper-catalyzed oxidative cyclization.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Copper catalysts and alkylsilyl peroxides are commonly used for oxidative cyclization.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-chloro-4-(1H-pyrrol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1H-pyrrol-1-yl)aniline involves its interaction with molecular targets and pathways. For instance, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and new C–C and C–N bond formation, facilitated by copper catalysts . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)aniline: Similar structure but lacks the chloro substitution.
2-anilino-4-(1H-pyrrol-3-yl)pyrimidine: Contains a pyrimidine ring instead of an aniline ring.
Pyrrole and pyrrolidine analogs: These compounds share the pyrrole moiety and exhibit diverse biological and medicinal properties
Uniqueness
2-chloro-4-(1H-pyrrol-1-yl)aniline is unique due to the presence of both a chloro-substituted aniline ring and a pyrrole moiety
Properties
IUPAC Name |
2-chloro-4-pyrrol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOFHLUZHADSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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